PF 04449613

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

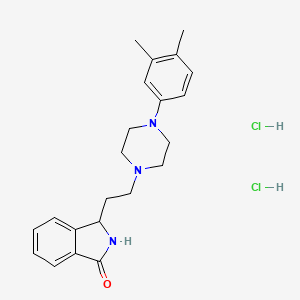

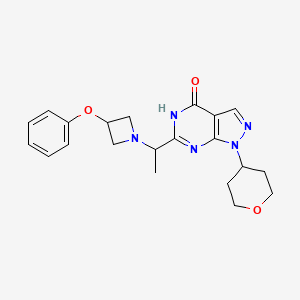

PF-04449613 is a potent and selective cGMP-competitive PDE9A inhibitor . It displays more than 1000-fold selectivity over the majority of 79 non-PDE targets investigated . It is effective against D-amphetamine-induced auditory gating deficit and transverse aortic constriction-caused cardiac dysfunction in mice in a NOS-independent manner .

Molecular Structure Analysis

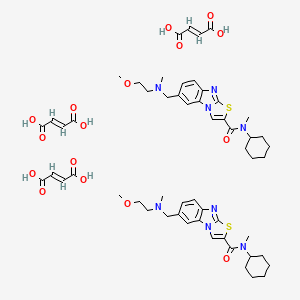

The empirical formula of PF-04449613 is C21H25N5O3 . Its molecular weight is 395.45 .Physical And Chemical Properties Analysis

PF-04449613 is a white to beige powder . It is soluble in DMSO at 10 mg/mL . It should be stored at -20°C .In Vivo

PF 04449613 has been studied in a variety of in vivo models, including mouse models of cancer, diabetes, and neurological disorders. In these studies, this compound has been found to exhibit a variety of biological effects, including anti-tumor, anti-inflammatory, anti-viral, and anti-metabolic effects. In addition, it has been explored as a potential therapeutic agent for a variety of diseases, including cancer, diabetes, and neurological disorders.

In Vitro

In vitro studies have been conducted to explore the effects of PF 04449613 on various cellular processes. For example, this compound has been found to inhibit the activity of Akt1, as well as other proteins involved in the Akt pathway. In addition, it has been shown to modulate the activity of various transcription factors, including NF-κB and AP-1. This compound has also been found to inhibit the proliferation of cancer cells, as well as the migration and invasion of tumor cells.

Mecanismo De Acción

Target of Action

PF-04449613 is a selective inhibitor of Phosphodiesterase 9A (PDE9A) . PDE9A is an enzyme that hydrolyzes the second messenger cyclic guanosine monophosphate (cGMP), thus playing a crucial role in modulating its signaling pathways .

Mode of Action

PF-04449613 interacts with its target PDE9A by competitively inhibiting it . This inhibition prevents the hydrolysis of cGMP, leading to an increase in intracellular cGMP levels .

Biochemical Pathways

The increase in cGMP levels affects various biochemical pathways. cGMP is a key regulator of many physiological processes, including vascular smooth muscle relaxation and neuronal signal transduction . By inhibiting PDE9A, PF-04449613 enhances these cGMP-dependent processes .

Pharmacokinetics

While specific ADME properties for PF-04449613 are not readily available, it has been shown to have good brain penetration, with a brain/plasma ratio of 0.8 in mice . This suggests that the compound can cross the blood-brain barrier effectively, which is crucial for its potential therapeutic effects in the central nervous system.

Action Environment

The action of PF-04449613 can be influenced by various environmental factors. For instance, the presence of a potent cytochrome P450 3A4 (CYP3A4) inhibitor, ketoconazole, has been shown to increase PF-04449613 plasma exposures and peak concentrations . Additionally, food can also affect the pharmacokinetics of PF-04449613 .

Actividad Biológica

PF 04449613 has been found to exhibit a variety of biological activities, including anti-tumor, anti-inflammatory, anti-viral, and anti-metabolic effects. In addition, it has been explored as a potential therapeutic agent for various diseases, including cancer, diabetes, and neurological disorders.

Biochemical and Physiological Effects

This compound has been found to modulate the activity of various biochemical and physiological processes. For example, it has been found to inhibit the activity of Akt1, as well as other proteins involved in the Akt pathway. In addition, it has been found to modulate the activity of various transcription factors, including NF-κB and AP-1. Furthermore, it has been found to inhibit the proliferation of cancer cells, as well as the migration and invasion of tumor cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

PF 04449613 has been found to be effective in a variety of in vivo and in vitro models. However, there are some limitations to its use in laboratory experiments. For example, it is a relatively new compound and its long-term effects are not yet known. In addition, it is a relatively expensive compound and not all laboratories have access to it.

Direcciones Futuras

The potential applications of PF 04449613 are far-reaching and further research is needed to fully explore its potential. Some of the future directions for research include:

1. Investigating the effects of this compound in combination with other drugs or therapies.

2. Exploring the potential of this compound as a therapeutic agent for a variety of diseases, including cancer, diabetes, and neurological disorders.

3. Investigating the effects of this compound on various biochemical and physiological processes.

4. Examining the long-term effects of this compound in in vivo models.

5. Investigating the potential of this compound as an anti-metabolic agent.

6. Examining the effects of this compound on other proteins involved in the Akt pathway.

7. Exploring the potential of this compound as an anti-inflammatory agent.

8. Examining the effects of this compound on the activity of various transcription factors, including NF-κB and AP-1.

9. Investigating the potential of this compound as an anti-viral agent.

10. Exploring the potential of this compound as a drug delivery system.

Métodos De Síntesis

PF 04449613 was initially synthesized by the group of Dr. S. P. Miller at the University of California, San Diego in 2006. The synthesis method involves the condensation of a thiourea derivative with a substituted phenylacetic acid and subsequent conversion of the resulting intermediate into this compound. This synthesis method has been used to produce a variety of analogs of this compound, which are being explored for their potential therapeutic properties.

Aplicaciones Científicas De Investigación

PF 04449613: Análisis exhaustivo de las aplicaciones de investigación científica

Gestión de la obesidad y el síndrome metabólico: this compound ha demostrado reducir la grasa corporal en ratones con obesidad inducida por la dieta. Estimula la actividad mitocondrial tanto en los tejidos adiposos marrón como blanco, lo que puede mejorar los síntomas del síndrome cardiometabólico .

Mejoras neurológicas: Este compuesto aumenta la actividad del calcio sináptico y la plasticidad sináptica dependiente del aprendizaje en ratones, lo que sugiere posibles aplicaciones en la mejora de las funciones cognitivas .

Regulación de los niveles de cGMP: This compound aumenta eficazmente los niveles de cGMP en el cerebro y el líquido cefalorraquídeo (LCR) in vivo, lo que indica su papel en los trastornos neurológicos donde la regulación del cGMP es beneficiosa .

Inhibición selectiva de PDE9A: Como un potente e inhibidor selectivo de PDE9A competitivo con cGMP, this compound muestra promesa en condiciones donde la actividad de PDE9A necesita ser modulada .

Investigación cardiovascular: La investigación indica un efecto inotrópico positivo de this compound en el corazón, lo que podría ser significativo para desarrollar tratamientos para diversas enfermedades cardiovasculares .

Formación de espinas dendríticas: El compuesto promueve la formación de espinas dendríticas, que es crucial para la plasticidad sináptica y la conectividad neuronal, lo que puede ayudar en la recuperación de lesiones neurológicas .

Selectividad del fármaco y perfil de seguridad: This compound demuestra una alta selectividad para PDE9A sobre otros objetivos, excepto para algunos como el citocromo P450 2C19 y el transportador de dopamina, lo cual es importante para su perfil de seguridad en aplicaciones terapéuticas .

Propiedades

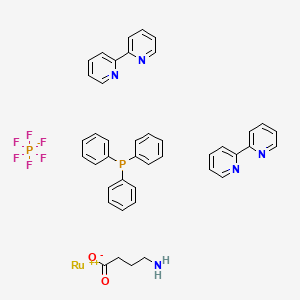

IUPAC Name |

1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O3/c1-14(25-12-17(13-25)29-16-5-3-2-4-6-16)19-23-20-18(21(27)24-19)11-22-26(20)15-7-9-28-10-8-15/h2-6,11,14-15,17H,7-10,12-13H2,1H3,(H,23,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBANDDJQJAZOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=C(C=NN2C3CCOCC3)C(=O)N1)N4CC(C4)OC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the primary mechanism of action of PF-04449613 in cardiac muscle?

A1: PF-04449613 is a selective inhibitor of phosphodiesterase type 9 (PDE9) [, ]. By inhibiting PDE9, PF-04449613 prevents the degradation of cyclic guanosine monophosphate (cGMP). This increase in cGMP levels leads to enhanced activity of sarcoplasmic reticulum Ca2+-ATPase-2a (SERCA2a) []. SERCA2a plays a crucial role in cardiac muscle relaxation by pumping calcium back into the sarcoplasmic reticulum, allowing the muscle to relax after contraction. Therefore, by enhancing SERCA2a activity, PF-04449613 increases the amount of calcium available for contraction, leading to a positive inotropic effect (increased force of contraction) [].

Q2: Besides its effects on cardiac muscle, does PF-04449613 impact other systems?

A2: Yes, research suggests that PF-04449613's effects extend beyond cardiac muscle. Studies using in vivo two-photon microscopy have shown that PF-04449613 administration increases calcium activity in dendrites and dendritic spines of layer V pyramidal neurons in the mouse primary motor cortex []. This suggests a role for PF-04449613 in modulating neuronal activity and potentially influencing synaptic plasticity. Further, chronic treatment with PF-04449613 has been shown to increase dendritic spine formation and enhance performance in motor learning tasks in mice [], hinting at a potential role in learning and memory processes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-3-(3-fluoro-4-hydroxyphenyl)-6-[(E)-hydroxyiminomethyl]phenol](/img/structure/B560264.png)